molecular formula C21H19BrN2O4 B2447050 6-bromo-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 663928-76-5

6-bromo-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2447050
CAS No.: 663928-76-5
M. Wt: 443.297
InChI Key: HZGVUFMPDSTKOB-UHFFFAOYSA-N
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Description

6-bromo-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound with a molecular formula of C21H19BrN2O4. This compound is notable for its unique structure, which includes a bromine atom, a methoxyphenyl group, and a piperazine ring. It is used in various scientific research applications due to its potential biological activities and chemical properties .

Preparation Methods

The synthesis of 6-bromo-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

6-bromo-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Scientific Research Applications

6-bromo-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

6-bromo-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

6-bromo-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O4/c1-27-19-5-3-2-4-17(19)23-8-10-24(11-9-23)20(25)16-13-14-12-15(22)6-7-18(14)28-21(16)26/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGVUFMPDSTKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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